1-Butyl-3-methylcyclopent-1-ene
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Overview
Description
1-Butyl-3-methylcyclopentene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. The molecular formula of 1-Butyl-3-methylcyclopentene is C10H18, and it features a five-membered ring with a butyl group and a methyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylcyclopentene can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentene with butyl and methyl groups. This can be achieved through Friedel-Crafts alkylation, where cyclopentene reacts with butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 1-Butyl-3-methylcyclopentene typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond can convert 1-Butyl-3-methylcyclopentene to 1-Butyl-3-methylcyclopentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 1-Butyl-3-methylcyclopentane.
Substitution: Halogenated derivatives such as 1-Butyl-3-methylcyclopentyl chloride or bromide.
Scientific Research Applications
1-Butyl-3-methylcyclopentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of cycloalkenes with biological molecules.
Medicine: Research into potential pharmacological properties and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-3-methylcyclopentene involves its interaction with various molecular targets and pathways. The double bond in the cyclopentene ring makes it reactive towards electrophiles and nucleophiles. The compound can participate in addition reactions, where the double bond is broken, and new bonds are formed with other molecules. This reactivity is crucial for its applications in synthesis and research.
Comparison with Similar Compounds
Cyclopentene: A simpler cycloalkene with no substituents.
1-Butylcyclopentene: Similar structure but lacks the methyl group.
3-Methylcyclopentene: Similar structure but lacks the butyl group.
Uniqueness: 1-Butyl-3-methylcyclopentene is unique due to the presence of both butyl and methyl groups, which influence its chemical properties and reactivity. The combination of these substituents makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
57497-24-2 |
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Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-butyl-3-methylcyclopentene |
InChI |
InChI=1S/C10H18/c1-3-4-5-10-7-6-9(2)8-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
XZWJSYOVJFWQLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(CC1)C |
Origin of Product |
United States |
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